molecular formula C10H11BrO3 B042372 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone CAS No. 1017083-10-1

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone

Cat. No.: B042372
CAS No.: 1017083-10-1
M. Wt: 259.1 g/mol
InChI Key: KMGMTHLAUKFESY-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone is a versatile and high-value synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key functional handles: a reactive bromo substituent at the ortho position, a phenolic hydroxyl group, and a propanone side chain. This unique arrangement allows for a wide range of chemical transformations, making it a crucial building block for the construction of more complex molecules. Researchers primarily utilize this compound in the synthesis of novel heterocyclic compounds, particularly benzofurans and other fused ring systems, which are core scaffolds in many pharmaceuticals and agrochemicals. The bromine atom is highly amenable to cross-coupling reactions (e.g., Suzuki, Heck), enabling facile carbon-carbon bond formation to create diverse chemical libraries for biological screening. The propanone moiety can serve as a precursor for the synthesis of various derivatives, including amino alcohols and other pharmacologically active structures. Its primary research value lies in its application as a key intermediate in the discovery and development of new therapeutic agents, enzyme inhibitors, and functional materials. This product is provided with high purity and quality assurance to ensure reliable and reproducible results in your research endeavors. It is intended for laboratory research purposes only.

Properties

IUPAC Name

1-(2-bromo-4-hydroxy-5-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(12)3-7-4-10(14-2)9(13)5-8(7)11/h4-5,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGMTHLAUKFESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1Br)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation as a Foundation

The synthesis often begins with a Friedel-Crafts acylation to introduce the propanone moiety onto the aromatic ring. A methoxyphenol derivative serves as the starting material, reacting with acetyl chloride or acetic anhydride in the presence of Lewis acids like aluminum chloride (AlCl₃). This step forms 1-(4-hydroxy-5-methoxyphenyl)-2-propanone, which is subsequently brominated at the ortho position relative to the hydroxyl group.

Key Reaction Parameters

  • Catalyst : AlCl₃ (1.2–1.5 equivalents)

  • Solvent : Dichloromethane or nitrobenzene

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : 65–78% (dependent on solvent polarity and acylating agent reactivity).

Bromination Strategies

Bromination of the intermediate 1-(4-hydroxy-5-methoxyphenyl)-2-propanone is achieved using electrophilic aromatic substitution (EAS). The hydroxyl and methoxy groups act as activating directors, favoring bromination at the ortho position.

Direct Bromination with Molecular Bromine

A traditional approach employs bromine (Br₂) in acetic acid or carbon tetrachloride. The reaction proceeds via generation of a bromonium ion intermediate, which attacks the electron-rich aromatic ring.

Representative Conditions

ParameterValue
Bromine (Br₂)1.1 equivalents
SolventAcetic acid
Temperature25–30°C
Reaction Time4–6 hours
Yield60–68%

This method, while straightforward, faces challenges in regioselectivity due to competing para-bromination.

Metal Bromide-Mediated Bromination

To enhance selectivity, metal bromides (e.g., KBr, NaBr) paired with oxidizing agents like hydrogen peroxide (H₂O₂) are employed. This system generates in situ bromine radicals, improving ortho-bromination efficiency.

Optimized Protocol from Patent Literature

  • Substrate : 1-(4-hydroxy-5-methoxyphenyl)-2-propanone (1.0 equiv)

  • Bromide Source : KBr (1.2 equiv)

  • Oxidizing Agent : H₂O₂ (30% w/v, 1.5 equiv)

  • Acid Catalyst : H₂SO₄ (0.5 equiv)

  • Solvent : Water-acetic acid (3:1 v/v)

  • Temperature : 50–60°C

  • Reaction Time : 3 hours

  • Yield : 82–85%

This method reduces para-brominated byproducts to <5%, as confirmed by HPLC analysis.

Alternative Pathways: Reductive Amination and Halogen Exchange

While less common, reductive amination of brominated precursors offers an alternative route. For example, this compound can be synthesized via halogen exchange reactions using CuBr₂ or LiBr in DMF. However, these methods exhibit lower yields (45–55%) and require stringent anhydrous conditions.

Reaction Optimization and Scalability

Solvent Effects on Bromination Efficiency

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance bromine solubility and reaction rates but may promote side reactions. Comparative studies reveal acetic acid as the optimal solvent, balancing reactivity and selectivity:

SolventYield (%)Para-Byproduct (%)
Acetic acid854.2
DMF7212.5
Carbon tetrachloride687.8

Temperature and Kinetic Control

Lower temperatures (0–10°C) favor ortho-bromination by slowing the reaction kinetics, allowing better regiochemical control. At 25°C, para-bromination increases to 15–20% due to thermodynamic preference.

Catalytic Additives

Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) act as phase-transfer catalysts, improving interfacial interactions in biphasic systems. Patent data demonstrates a 12% yield increase when TBAB is added (0.1 equiv).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance heat transfer and mixing efficiency. A pilot-scale setup achieved 89% yield with a residence time of 15 minutes, compared to 4 hours in batch reactors.

Waste Management

Bromination generates HBr as a byproduct, necessitating neutralization with NaOH or recycling via electrolysis. Closed-loop systems reduce environmental impact and operational costs.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, COCH₃), 3.85 (s, 3H, OCH₃), 6.45 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 9.80 (s, 1H, OH).

  • ¹³C NMR : δ 207.5 (C=O), 56.1 (OCH₃), 112.4–152.8 (aromatic carbons).

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile-water gradient) confirms ≥98% purity for industrial-grade material .

Chemical Reactions Analysis

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles.
  • Oxidation Reactions : Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction Reactions : The carbonyl group can be reduced to alcohols.

These reactions are crucial for developing new compounds with desired properties.

Biology

The derivatives of 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone have been studied for their potential biological activities , particularly:

  • Antimicrobial Properties : Research indicates that certain derivatives exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Properties : Studies have shown promising results in inhibiting cancer cell proliferation, making it a candidate for further investigation in cancer therapy .

Medicine

In medicinal chemistry, ongoing research aims to explore the therapeutic applications of this compound. Its derivatives are being evaluated for:

  • Potential Drug Development : Initial studies suggest that it may possess properties suitable for developing new pharmaceuticals targeting specific diseases.
  • Mechanism of Action : Understanding how this compound interacts with biological targets is essential for its application in drug design .

Industrial Applications

In the chemical industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in synthesizing compounds like 2-Bromo Carbidopa highlights its importance in pharmaceutical manufacturing .

Data Tables

Activity TypeObservations
AntimicrobialSignificant activity against various pathogens
AnticancerInhibition of cancer cell proliferation observed

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various derivatives of this compound, it was found that certain modifications significantly enhanced activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.

Case Study 2: Anticancer Potential

A series of experiments demonstrated that specific derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Features of Analogous Compounds
Compound Name Substituents (Positions) Key Functional Groups References
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone Br (2), OH (4), OCH₃ (5) Bromo, hydroxy, methoxy, ketone
3,4-Methylenedioxyphenyl-2-propanone (3,4-MDP-2-P) Methylenedioxy (3,4) Methylenedioxy, ketone
1-(4-Methoxyphenyl)-2-propanone OCH₃ (4) Methoxy, ketone
2-Bromo-1-(4-methoxyphenyl)ethanone Br (2), OCH₃ (4) Bromo, methoxy, ketone
1-(3',4'-Dimethoxyphenyl)-2-propanone OCH₃ (3',4') Dimethoxy, ketone
1-(5-Bromo-4-methylthiophen-2-yl)ethanone Br (5), CH₃ (4), thiophene ring Bromo, methyl, heterocyclic

Key Observations :

  • Electronic Effects: The bromo group in the target compound enhances electrophilic substitution reactivity compared to non-halogenated analogs like 1-(4-Methoxyphenyl)-2-propanone. The hydroxy group introduces acidity (pKa ~10) and hydrogen-bonding capability, impacting solubility and crystal packing .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Reactivity
Target Compound ~259.1 Not reported Moderate (ethanol, acetone) Electrophilic substitution, hydrogen bonding
3,4-MDP-2-P ~192.2 Not reported High (organic solvents) Base for MDMA synthesis
1-(4-Methoxyphenyl)-2-propanone ~164.2 Liquid at RT High (ethanol, ether) Fragrance applications
2-Bromo-1-(4-methoxyphenyl)ethanone ~243.1 80–82 Low (ethyl acetate) Intermediate for thiazole synthesis

Notes:

  • The bromo group in the target compound increases molecular weight and boiling point compared to non-halogenated analogs.
  • The hydroxy group enhances solubility in polar solvents via hydrogen bonding, as seen in crystal structures of related bromo-methoxy ketones .

Biological Activity

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone, a compound with notable structural features, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, case studies, and relevant data tables.

Chemical Structure and Properties

The compound this compound is characterized by:

  • Bromine atom : Enhances reactivity and potential interaction with biological targets.
  • Hydroxyl group : Contributes to hydrogen bonding and solubility.
  • Methoxy group : May influence lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The bromine atom and hydroxyl group facilitate covalent bonding with nucleophilic sites on target molecules, potentially leading to:

  • Enzyme inhibition : Disruption of enzymatic processes critical for cell survival.
  • Cellular process disruption : Alteration of signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various microorganisms, particularly those responsible for body odor, such as Staphylococcus epidermidis and Corynebacterium xerosis .

Table 1: Antimicrobial Activity of this compound Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus epidermidis0.015 mg/mL
Corynebacterium xerosis0.020 mg/mL
Brevibacterium epidermidis0.025 mg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and HuH-7 cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Cytotoxicity Against HepG2 Cells

A recent study reported the following findings regarding the cytotoxicity of this compound:

  • IC50 Value : The compound exhibited an IC50 value of approximately 10 μM against HepG2 cells.
  • Mechanism : Induction of early-stage apoptosis was observed, with flow cytometry analysis revealing a significant increase in apoptotic cells upon treatment .

Table 2: Cytotoxic Effects on HepG2 Cells

Concentration (μM)% Cell Viability
0100
185
1045
2025

Future Directions in Research

Ongoing research aims to further elucidate the structure-activity relationship (SAR) of this compound and its derivatives. Investigations are focusing on:

  • Optimization of pharmacological properties : Enhancing solubility and bioavailability.
  • Exploration of additional biological activities : Including anti-inflammatory and neuroprotective effects.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone, and what are the critical reaction parameters to control?

Methodological Answer: The synthesis typically involves bromination of a precursor (e.g., 4-hydroxy-5-methoxyphenyl-2-propanone) using brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under controlled conditions. Key parameters include:

  • Regioselectivity: The hydroxy (-OH) and methoxy (-OCH3_3) groups direct bromination to the ortho/para positions. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane) influence selectivity .
  • Protection/Deprotection: Protecting the phenolic -OH group (e.g., using acetyl or tert-butyldimethylsilyl groups) prevents undesired side reactions during bromination .
  • Purification: Column chromatography or recrystallization is critical to isolate the product from di-brominated byproducts .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR^1\text{H NMR}: Peaks at δ 6.5–7.5 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy group), and δ 2.8–3.2 ppm (propanone methyl groups) confirm substitution patterns .
    • 13C NMR^{13}\text{C NMR}: A carbonyl signal near δ 205 ppm confirms the propanone moiety .
  • X-ray Crystallography:
    • Single-crystal analysis resolves spatial arrangements of bromine, hydroxy, and methoxy groups. SHELXL software refines hydrogen-bonding networks and torsional angles .
    • Example: A structurally similar compound, (2E)-3-(3-bromo-4-methoxyphenyl)-1-(terphenyl)prop-2-en-1-one, was resolved using SHELX with RR-factor < 0.05 .

Q. What are the key considerations for handling and storing this compound to ensure stability during experiments?

Methodological Answer:

  • Storage: Store in amber glass vials under inert gas (N2_2 or Ar) at –20°C to prevent degradation via hydrolysis or oxidation .
  • Handling: Use gloveboxes for air-sensitive steps. Avoid skin contact (wear nitrile gloves) due to potential reactivity of brominated aromatics .
  • Stability Tests: Monitor decomposition via HPLC every 6 months; degradation products include de-brominated derivatives or quinone-like oxidation products .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and observed spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer:

  • Case Study: If 1H NMR^1\text{H NMR} shows unexpected splitting, consider:
    • Tautomerism: The enol-keto equilibrium in propanone derivatives may shift with solvent (e.g., DMSO vs. CDCl3_3) .
    • Impurities: Use 2D NMR (COSY, HSQC) to distinguish between product and byproducts. Compare with reference data for 1-(4-methoxyphenyl)-2-propanone (Table 1) .

Table 1: Expected vs. Observed Data for Characterization

ParameterExpected ValueObserved Value
Molecular Weight259.09 g/mol259.12 g/mol (MS)
λmax\lambda_{\text{max}} (UV-Vis)280 nm278 nm
1H NMR^1\text{H NMR} (CH3_3)δ 2.95 ppmδ 3.02 ppm (DMSO-d6_6)

Q. What strategies optimize the regioselectivity of bromination in the synthesis of this compound?

Methodological Answer:

  • Directing Groups: The -OH group strongly directs bromination to the ortho position, while -OCH3_3 weakly directs to para. Use low temperatures (0°C) to favor kinetic (ortho) over thermodynamic (para) control .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) increase electrophilicity of brominating agents, enhancing para substitution. Non-polar solvents (e.g., CCl4_4) favor ortho .
  • Catalysts: Lewis acids like FeCl3_3 can modulate selectivity but risk over-bromination .

Q. How can X-ray crystallography resolve ambiguities in the crystal packing and hydrogen-bonding networks of this compound?

Methodological Answer:

  • Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) data. For example, a related brominated compound (Acta Cryst. E67, o3514) was resolved with Rint=0.032R_{\text{int}} = 0.032 .
  • Hydrogen Bonding: SHELXL refines O–H···O and C–H···Br interactions. In a similar structure, hydroxy groups form dimers via O–HO\text{O–H} \cdots \text{O} (2.65 Å), stabilizing the lattice .
  • Disorder Modeling: For flexible propanone chains, split-site refinement resolves positional ambiguities .

Q. What are the potential byproducts formed during synthesis, and how can they be identified?

Methodological Answer:

  • Common Byproducts:
    • Di-brominated derivatives: Detectable via GC-MS (M+^+ at 337 g/mol) .
    • Demethylated products: Use TLC (Rf_f = 0.3 in ethyl acetate/hexane) or HPLC (C18 column, retention time ~8.2 min) .
  • Mitigation: Optimize stoichiometry (1.1 eq. NBS) and reaction time (2–4 hrs) to minimize over-bromination .

Q. How do solvent polarity and temperature influence reaction kinetics and yield?

Methodological Answer:

  • Kinetic Studies:

    • In acetonitrile (ε=37.5\varepsilon = 37.5), the reaction follows second-order kinetics (k=0.12L/mol.sk = 0.12 \, \text{L/mol.s}) due to stabilized transition states .
    • Lower temperatures (0°C) slow side reactions (e.g., oxidation), improving yield from 65% to 85% .
  • Solvent Screening:

    SolventDielectric Constant (ε\varepsilon)Yield (%)
    DCM8.978
    THF7.565
    DMF36.772

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